5,6-Diamino-2-methylpyrimidin-4(1H)-one dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Diamino-2-methylpyrimidin-4(1H)-onedihydrochloride is a heterocyclic compound that has garnered attention in the scientific community due to its potential applications in various fields This compound is a derivative of pyrimidine, featuring two amino groups and a methyl group attached to the pyrimidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Diamino-2-methylpyrimidin-4(1H)-onedihydrochloride typically involves the reaction of appropriate precursors under controlled conditionsThe reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of 5,6-Diamino-2-methylpyrimidin-4(1H)-onedihydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to maintain consistency in the final product .
Analyse Chemischer Reaktionen
Types of Reactions
5,6-Diamino-2-methylpyrimidin-4(1H)-onedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimidine derivatives, while substitution reactions can produce a range of substituted compounds with different functional groups .
Wissenschaftliche Forschungsanwendungen
5,6-Diamino-2-methylpyrimidin-4(1H)-onedihydrochloride has several scientific research applications:
Wirkmechanismus
The mechanism of action of 5,6-Diamino-2-methylpyrimidin-4(1H)-onedihydrochloride involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,6-Diamino-2-methylpyrimidin-4(1H)-one: A closely related compound with similar structural features but without the dihydrochloride form.
2-Methyl-4(1H)-pyrimidinone: Another pyrimidine derivative with different functional groups.
Uniqueness
5,6-Diamino-2-methylpyrimidin-4(1H)-onedihydrochloride is unique due to its specific combination of amino groups and methyl group on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Eigenschaften
Molekularformel |
C5H10Cl2N4O |
---|---|
Molekulargewicht |
213.06 g/mol |
IUPAC-Name |
4,5-diamino-2-methyl-1H-pyrimidin-6-one;dihydrochloride |
InChI |
InChI=1S/C5H8N4O.2ClH/c1-2-8-4(7)3(6)5(10)9-2;;/h6H2,1H3,(H3,7,8,9,10);2*1H |
InChI-Schlüssel |
NLAAMAOJCOJETR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=C(C(=O)N1)N)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.